molecular formula C26H26N4O5 B6561084 N-benzyl-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921569-25-7

N-benzyl-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B6561084
CAS RN: 921569-25-7
M. Wt: 474.5 g/mol
InChI Key: QPIWXTSEMMXVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is 474.19031994 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-benzyl-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties and Free Radical Scavenging

The compound’s antioxidant capacity is of interest due to its potential to neutralize free radicals. Researchers have synthesized and evaluated N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, including derivatives of AKOS021654560. These compounds exhibited significant interaction with stable free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl radical) and water-soluble azo compound AAPH. Notably, some derivatives demonstrated high inhibitory potency against lipid peroxidation .

Anti-Inflammatory Activity

Exploring the anti-inflammatory potential of AKOS021654560 derivatives is crucial. One specific compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline exhibited antibacterial properties against various pathogenic bacterial strains . Investigating its anti-inflammatory effects could yield valuable insights.

Lipoxygenase Inhibition

Nitrone derivatives of AKOS021654560 were tested for their ability to inhibit soybean lipoxygenase (LOX). Among them, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide with a 2,4-difluorophenyl motif showed the most potent LOX inhibition (IC50 = 10 μM) . Understanding its mechanism of action and potential therapeutic applications is essential.

Neuroactive Properties

While not directly studied for AKOS021654560, related compounds have been investigated for their effects on brain function and behavior. Zebrafish (Danio rerio) serves as a powerful model for screening neuroactive drugs, including serotonergic agents . Considering the compound’s structure, exploring its impact on neurochemistry could be intriguing.

properties

IUPAC Name

N-benzyl-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-34-21-11-10-18(15-22(21)35-2)12-14-29-25(32)24-20(9-6-13-27-24)30(26(29)33)17-23(31)28-16-19-7-4-3-5-8-19/h3-11,13,15H,12,14,16-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIWXTSEMMXVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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